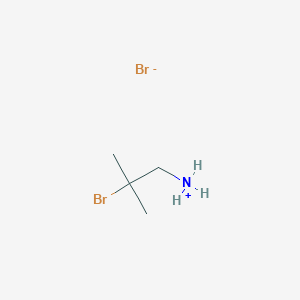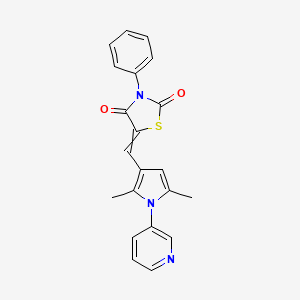
(4,4,4-Tricyclohexylbutyl)stannanylidyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4-Tricyclohexylbutyl)stannanylidyne is a unique organotin compound characterized by its complex structure, which includes a stannanylidyne group bonded to a tricyclohexylbutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Tricyclohexylbutyl)stannanylidyne typically involves the reaction of tricyclohexylbutyl halides with stannane derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-tin bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4,4,4-Tricyclohexylbutyl)stannanylidyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The stannanylidyne group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl alcohols, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
(4,4,4-Tricyclohexylbutyl)stannanylidyne has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4,4,4-Tricyclohexylbutyl)stannanylidyne involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with cellular proteins or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4,4,4-Tricyclohexylbutyl)stannane
- (4,4,4-Tricyclohexylbutyl)stannyl chloride
- (4,4,4-Tricyclohexylbutyl)stannyl bromide
Uniqueness
(4,4,4-Tricyclohexylbutyl)stannanylidyne is unique due to its stannanylidyne group, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable for specific applications where traditional organotin compounds may not be suitable.
Properties
InChI |
InChI=1S/C22H39.Sn/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h19-21H,1-18H2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTPHCTXZFAHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCC[Sn])(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111816.png)
![rac-(4aR,7aS)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B8111824.png)
amino}ethoxy)benzoic acid](/img/structure/B8111831.png)
![(1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-[(2,3,5,6-tetrafluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B8111836.png)





![N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide](/img/structure/B8111869.png)



![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiol](/img/structure/B8111904.png)
